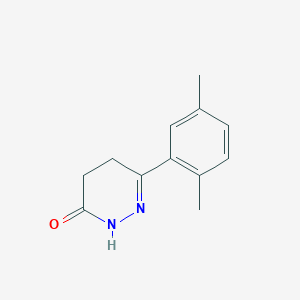

6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Overview

Description

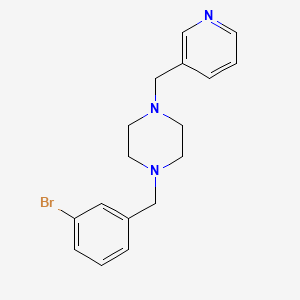

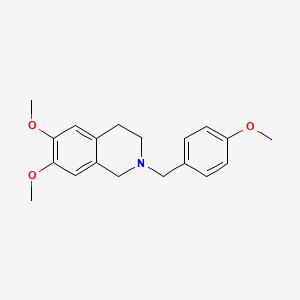

6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as DMPP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DMPP is a heterocyclic organic compound that belongs to the pyridazinone family and has a molecular formula of C12H14N2O.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone varies depending on its application. In agriculture, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone inhibits the activity of the enzyme responsible for nitrification, which helps to reduce nitrogen losses from fertilizers. In medicine, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to have various mechanisms of action, including inhibition of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease, and inhibition of monoamine oxidase, which is involved in the pathogenesis of Parkinson's disease.

Biochemical and Physiological Effects:

6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on its application. In agriculture, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone helps to reduce nitrogen losses from fertilizers and increase crop yields. In medicine, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to have neuroprotective effects and inhibit the growth of cancer cells. In materials science, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been used as a building block for the synthesis of various functional materials, including organic semiconductors and liquid crystals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone in lab experiments include its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are many future directions for the research on 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone. In agriculture, further research is needed to optimize the use of 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone as a nitrification inhibitor and to investigate its potential use in other areas, such as soil remediation. In medicine, further research is needed to investigate the potential therapeutic applications of 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, including its use as a drug candidate for various diseases. In materials science, further research is needed to explore the potential applications of 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone as a building block for the synthesis of new functional materials, including organic electronics and photovoltaics.

Synthesis Methods

6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylphenylhydrazine with diethyl oxalate in the presence of a base such as sodium methoxide.

Scientific Research Applications

6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to be an effective nitrification inhibitor, which helps to reduce nitrogen losses from fertilizers and increase crop yields. In medicine, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been investigated for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has been used as a building block for the synthesis of various functional materials, including organic semiconductors and liquid crystals.

properties

IUPAC Name |

3-(2,5-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMMGBGXYSXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355378 | |

| Record name | ST50259608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one | |

CAS RN |

4907-24-8 | |

| Record name | ST50259608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)